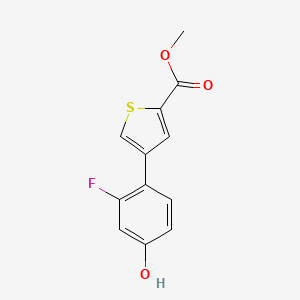

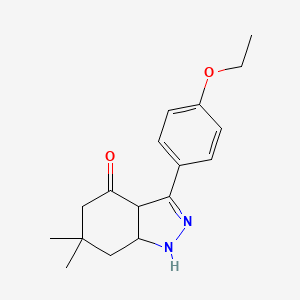

4-(2-fluoro-4-hidroxifenil)tiofeno-2-carboxilato de metilo

Descripción general

Descripción

“Methyl 4-(2-fluoro-4-hydroxyphenyl)thiophene-2-carboxylate” is a thiophene-based compound. Thiophene is a privileged heterocycle that contains a five-membered ring made up of one sulfur as a heteroatom . Thiophene and its derivatives are essential heterocyclic compounds and show a variety of properties and applications .

Synthesis Analysis

Thiophene derivatives can be synthesized by heterocyclization of various substrates . The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives . The Gewald is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives . The Paal–Knorr reaction is known as the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .Molecular Structure Analysis

The molecular structure of thiophene derivatives is characterized by a five-membered ring made up of one sulfur as a heteroatom . For example, suprofen has a 2-substituted thiophene framework and is known as a nonsteroidal anti-inflammatory drug .Chemical Reactions Analysis

Thiophene derivatives can undergo a variety of chemical reactions. The Gewald reaction, for instance, is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives . The Paal–Knorr reaction is known as the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .Physical And Chemical Properties Analysis

Thiophene is a privileged heterocycle that contains a five-membered ring made up of one sulfur as a heteroatom . Thiophene and its derivatives are essential heterocyclic compounds and show a variety of properties and applications .Aplicaciones Científicas De Investigación

Semiconductores orgánicos y electrónica

Los derivados del tiofeno, incluido nuestro compuesto de interés, juegan un papel crucial en la electrónica orgánica. Se utilizan en el desarrollo de semiconductores orgánicos, transistores de efecto de campo orgánico (OFET) y diodos emisores de luz orgánica (OLED) . Las propiedades electrónicas únicas de las moléculas a base de tiofeno las convierten en excelentes candidatas para construir dispositivos electrónicos eficientes y flexibles.

Química medicinal

Los derivados del tiofeno exhiben una amplia gama de propiedades farmacológicas:

- Actividad anticancerígena: Algunos compuestos basados en tiofeno demuestran prometedores efectos anticancerígenos . Los investigadores continúan explorando su potencial como nuevos agentes quimioterapéuticos.

- Propiedades antiinflamatorias: Ciertos derivados del tiofeno poseen actividad antiinflamatoria . Estos compuestos pueden contribuir al desarrollo de medicamentos antiinflamatorios.

- Agentes antimicrobianos: Los tiofenos han demostrado actividad antimicrobiana . Su uso en la lucha contra infecciones bacterianas y fúngicas es un área activa de investigación.

- Efectos antihipertensivos: Algunas moléculas que contienen tiofeno exhiben propiedades antihipertensivas . Estos compuestos podrían contribuir a controlar la hipertensión.

- Propiedades antiateroscleróticas: Los tiofenos pueden jugar un papel en la prevención de la aterosclerosis . Su impacto en la salud cardiovascular es de interés.

Inhibición de la corrosión

Los derivados del tiofeno encuentran aplicaciones en la química industrial como inhibidores de la corrosión . Su capacidad para proteger los metales de la corrosión los hace valiosos en varios sectores.

Química sintética y desarrollo de fármacos

Nuestro compuesto, “4-(2-fluoro-4-hidroxifenil)tiofeno-2-carboxilato de metilo”, sirve como intermedio en la síntesis de otras moléculas bioactivas. Por ejemplo:

Ciencia de los materiales y OLED

Los tiofenos son esenciales en la ciencia de los materiales, particularmente en la fabricación de OLED . Sus propiedades ópticas únicas los hacen valiosos para crear pantallas eficientes y vibrantes.

Mecanismo De Acción

Direcciones Futuras

Thiophene-based analogs have been fascinated by a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Therefore, the future research directions may focus on exploring the potential biological activities of “Methyl 4-(2-fluoro-4-hydroxyphenyl)thiophene-2-carboxylate” and its derivatives, and developing efficient synthetic strategies for these compounds.

Propiedades

IUPAC Name |

methyl 4-(2-fluoro-4-hydroxyphenyl)thiophene-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9FO3S/c1-16-12(15)11-4-7(6-17-11)9-3-2-8(14)5-10(9)13/h2-6,14H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKOTZMYMVCFHRM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=CS1)C2=C(C=C(C=C2)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9FO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60684406 | |

| Record name | Methyl 4-(2-fluoro-4-hydroxyphenyl)thiophene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60684406 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1261952-48-0 | |

| Record name | Methyl 4-(2-fluoro-4-hydroxyphenyl)thiophene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60684406 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

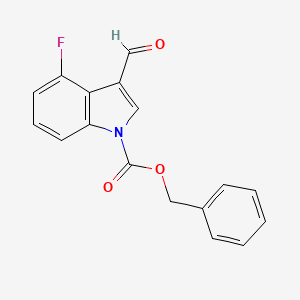

![Ethyl 1-[(3-methylphenyl)methyl]-4-oxo-6-(trifluoromethyl)quinoline-3-carboxylate](/img/structure/B1651360.png)

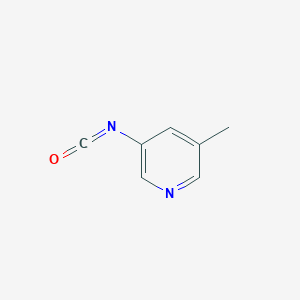

![Ethyl 1-[(4-bromophenyl)methyl]-6-fluoro-4-oxo-7-(trifluoromethyl)quinoline-3-carboxylate](/img/structure/B1651363.png)

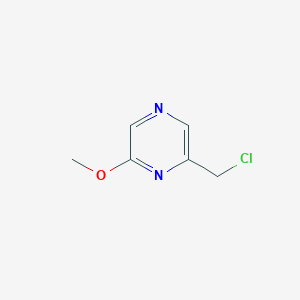

![5-Piperidin-4-yl-3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazole](/img/structure/B1651367.png)

![N-[3-Methoxy-5-(trifluoromethyl)phenyl]piperidine-4-carboxamide](/img/structure/B1651369.png)